![molecular formula C72H88Br2N2O4S2 B12844890 15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[1814116,3202,1803,1204,3305,10013,17024,35026,34027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Cyclization Reactions: Forming the cyclic structures present in the molecule.
Functional Group Interconversions: Introducing and modifying functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing methods such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Changing the oxidation state of the molecule.
Substitution Reactions: Replacing one functional group with another.
Addition Reactions: Adding new atoms or groups to the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, complex organic molecules are often explored for their potential as drugs or diagnostic agents.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Common mechanisms might include:
Binding to Receptors: Interacting with specific biological receptors to elicit a response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Modulating signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Heterocyclic Compounds: Molecules containing rings with atoms other than carbon, such as nitrogen or sulfur.
Uniqueness
The uniqueness of the compound would be highlighted by its specific combination of functional groups and structural features, which could confer unique reactivity or biological activity.
Propriétés
Formule moléculaire |
C72H88Br2N2O4S2 |
|---|---|
Poids moléculaire |
1269.4 g/mol |
Nom IUPAC |
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone |
InChI |
InChI=1S/C72H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-75-69(77)53-37-47-49-41-57(73)82-68(49)52-40-56-60-54(70(78)76(72(56)80)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2)38-48-50-42-58(74)81-67(50)51-39-55(71(75)79)59(53)65-61(47)64(52)66(60)62(48)63(51)65/h37-42,45-46H,5-36,43-44H2,1-4H3 |
Clé InChI |
PTVVMKROQFYERD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC3=C4C5=C6C7=C(C=C5C8=C3SC(=C8)Br)C(=O)N(C(=O)C7=CC9=C6C3=C4C2=C(C1=O)C=C3C1=C9SC(=C1)Br)CC(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


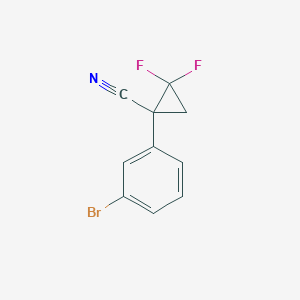
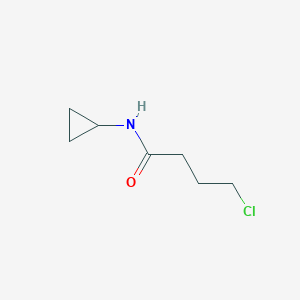
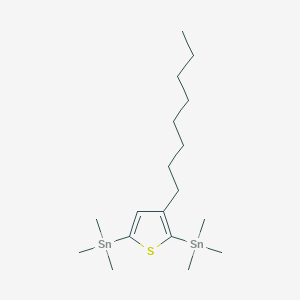
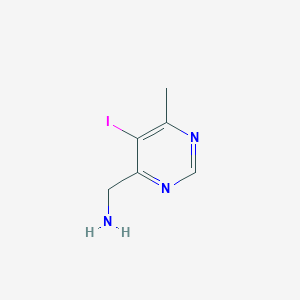
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
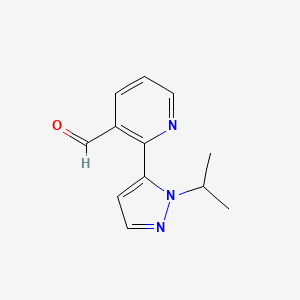
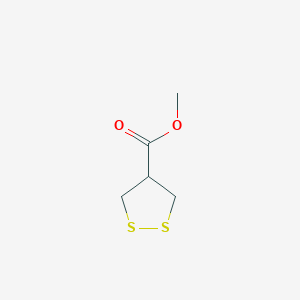
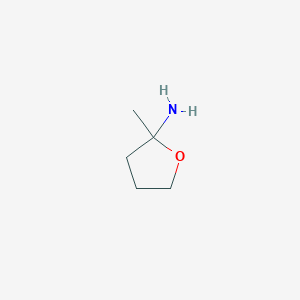
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
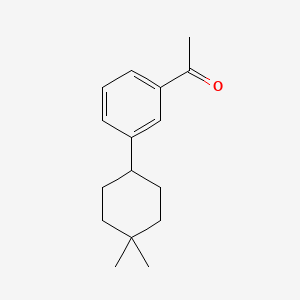
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
